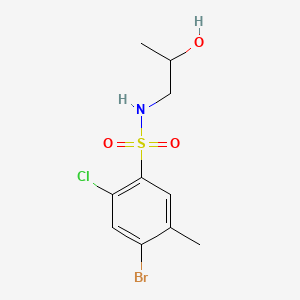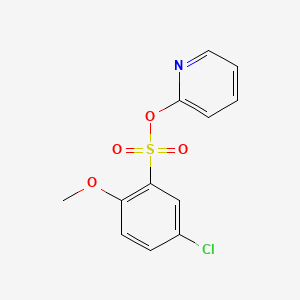
magnesium;hexane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
magnesium;hexane;chloride is an organometallic compound with the molecular formula C6H13ClMg. It consists of a magnesium ion coordinated with a chloride ion and a hexan-2-ide ligand. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
magnesium;hexane;chloride can be synthesized through the reaction of magnesium metal with hexan-2-yl chloride in an anhydrous environment. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
Mg+C6H13Cl→C6H13MgCl
Industrial Production Methods
Industrial production of magnesium chloride hexan-2-ide (1/1/1) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
magnesium;hexane;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexan-2-ide ligand is replaced by another nucleophile.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with magnesium chloride hexan-2-ide (1/1/1) include carbonyl compounds, halides, and other electrophiles. Typical reaction conditions involve anhydrous solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Major Products Formed
The major products formed from reactions involving magnesium chloride hexan-2-ide (1/1/1) depend on the specific reaction type. For example, in nucleophilic addition reactions with aldehydes or ketones, the major products are secondary or tertiary alcohols .
Scientific Research Applications
magnesium;hexane;chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biochemistry: It is used in biochemical studies to investigate the role of magnesium ions in biological systems.
Mechanism of Action
The mechanism of action of magnesium chloride hexan-2-ide (1/1/1) involves the coordination of the magnesium ion with the hexan-2-ide ligand and chloride ion. This coordination facilitates various chemical reactions by stabilizing reactive intermediates and enhancing nucleophilicity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
magnesium;hexane;chloride can be compared with other similar organometallic compounds, such as:
Magnesium bromide hexan-2-ide (1/1/1): Similar in structure but with a bromide ion instead of a chloride ion.
Magnesium iodide hexan-2-ide (1/1/1): Similar in structure but with an iodide ion instead of a chloride ion.
Magnesium chloride butan-2-ide (1/1/1): Similar in structure but with a butan-2-ide ligand instead of a hexan-2-ide ligand.
The uniqueness of magnesium chloride hexan-2-ide (1/1/1) lies in its specific ligand and ion combination, which imparts distinct reactivity and selectivity in chemical reactions .
Properties
CAS No. |
13406-08-1 |
|---|---|
Molecular Formula |
DyN |
Molecular Weight |
0 |
Synonyms |
(1-Methylpentyl)magnesium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B1173247.png)


